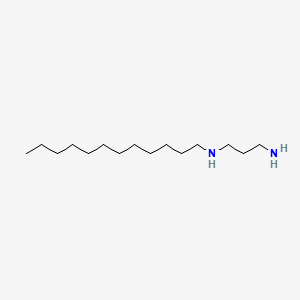

N-Dodecylpropane-1,3-diamine

概要

説明

N-Dodecylpropane-1,3-diamine is a surfactant and biocidal disinfectant that has been studied for its applications in various fields, including the separation of minerals and the analysis of dairy products for residual levels of biocides . It is a type of diamine, which are compounds characterized by having two amino groups and are important building blocks in the synthesis of agrochemicals, drugs, and organic materials .

Synthesis Analysis

The synthesis of this compound and related diamines involves various strategies. One approach is the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes, which allows for the formation of orthogonally protected diamines with different substitution patterns . Another method includes the reaction of nitro compounds with amines followed by reduction, as seen in the synthesis of trifluoro derivatives of propanediamine .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be complex, with potential for various isomers and conformations. For example, nickel(II) iodide complexes with ethane-1,2-diamine and its derivatives exhibit different geometries, such as octahedral and square-planar, depending on the specific diamine ligand . Similarly, the crystal structure of cis-di-isothiocyanatobis(N-methylpropane-1,3-diamine)nickel(II) shows an octahedral coordination with cis thiocyanate groups .

Chemical Reactions Analysis

This compound can participate in chemical reactions typical of amines, such as forming complexes with metals or reacting with acids. For instance, organoboron compounds have been synthesized by reacting 1,3-propanediamine derivatives with oxybis(diphenylborane) . Additionally, the protolytic and complexation properties of trifluoro derivatives of propanediamine have been studied, showing that the aliphatic amino group can be protonated while the aromatic amino group remains unprotonated even in strong acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its structure and functional groups. As a surfactant, it has been shown to have excellent floatability and selectivity for quartz in the flotation separation process from hematite, with the ability to adsorb on quartz surfaces through electrostatic and hydrogen bonding interactions . In terms of its biocidal properties, a sensitive and reliable method using LC-MS/MS has been developed to quantify its residual levels in dairy products, indicating its potential for use in food safety applications .

科学的研究の応用

Food Chemistry : Slimani et al. (2018) developed a method for quantifying residual levels of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine in dairy products using liquid chromatography-tandem mass spectrometry. This method was validated and applied to accurately quantify the compound in various dairy products, highlighting its relevance in food safety and chemistry (Slimani et al., 2018).

Conservation of Historical Wood : A study by Koziróg et al. (2016) tested several active compounds, including N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, for their effectiveness in disinfecting and protecting historical wooden surfaces. This research contributes to the preservation of cultural heritage by providing methods to protect wood in historical buildings against microbial degradation (Koziróg et al., 2016).

Biodegradability Studies : Yingxue Li et al. (2011) used the carbon dioxide evolution test to determine the biodegradability of various flotation collectors, including N-dodecylpropane-1, 3-diamine. This study provides insights into the environmental impact and sustainability of these compounds (Yingxue Li et al., 2011).

Methane Hydrate Formation Kinetics : Du et al. (2014) conducted an experimental study on the effects of ionic surfactants, including N-dodecylpropane-1,3-diamine hydrochloride, on methane hydrate formation kinetics. This research is significant in the field of energy resources, particularly in understanding and optimizing methane hydrate formation (Du et al., 2014).

Detection in Industrial Formulations : Argente-García et al. (2016) developed a colorimetric composite device for determining N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine in detergent industrial formulations. This method aids in the control and monitoring of this compound in various industries (Argente-García et al., 2016).

Safety and Hazards

将来の方向性

N-Dodecylpropane-1,3-diamine is a highly effective biocidal active substance applicable in a broad variety of disinfectant and preservative applications . The trend towards more sustainable products and processes, such as the use of natural-based raw materials, reduction of solvents, and increasing recycling of industrial water, enhances the risk of microbial deterioration. Hence, biocides like this compound play an important role in safeguarding our current standard of living and realizing a more sustainable future .

作用機序

Target of Action

N1-Dodecylpropane-1,3-diamine, also known as Laurylamino propylamine or N-Dodecylpropane-1,3-diamine, is a non-ionic surfactant type active ingredient . Its primary targets are the cell walls of microorganisms . The compound interacts with these cell walls, leading to their destruction .

Mode of Action

The compound’s mode of action is primarily due to its surface-active properties . It has fair wetting properties and reacts strongly with the cell walls of microorganisms . The compound destroys the cell walls through a chemical reaction with the exterior structures and by entering and disintegrating the inner phospholipid-bilayer based membrane structures .

Result of Action

The primary result of N1-Dodecylpropane-1,3-diamine’s action is the destruction of microorganism cell walls, leading to cell death . This makes the compound effective as a biocidal agent . It should be noted that the compound can cause skin corrosion, leading to irreversible damage to the skin, namely, visible necrosis through the epidermis and into the dermis .

Action Environment

The action of N1-Dodecylpropane-1,3-diamine can be influenced by environmental factors. For instance, the compound is hygroscopic , suggesting that its stability and efficacy could be affected by humidity levels. Additionally, the compound is completely soluble in organic solvents , which could influence its distribution and action in certain environments.

特性

IUPAC Name |

N'-dodecylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34N2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h17H,2-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMDVXFQGOEOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048061 | |

| Record name | N-Dodecylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5538-95-4 | |

| Record name | N-Dodecyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5538-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauraminopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005538954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laurylaminopropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laurylaminopropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Dodecylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-dodecylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURAMINOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD5RK5I4VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of N-Dodecylpropane-1,3-diamine?

A1: this compound is primarily used as a biocidal disinfectant, exhibiting effectiveness against a broad spectrum of bacteria and moulds. Research highlights its application in various settings:

- Hospital Environments: It effectively eliminates common hospital-acquired pathogens, contributing to infection control in healthcare settings. []

- Historical Wood Preservation: It acts as a powerful disinfectant and protectant against microbial degradation in historical wooden structures, ensuring their long-term preservation. []

- Dairy Industry: Analytical methods have been developed to detect and quantify this compound in dairy products, demonstrating its relevance in ensuring food safety and quality control. []

Q2: How effective is this compound against different microbial species?

A2: Studies have demonstrated the potent antimicrobial activity of this compound against a variety of bacteria, including:

- Gram-positive bacteria: Staphylococcus epidermidis, Staphylococcus saprophyticus, Bacillus spp., and Corynebacterium spp. []

- Gram-negative bacteria: Enterobacter cloacae, Escherichia coli, and Pseudomonas fluorescens. []

Q3: Are there concerns regarding occupational exposure to this compound?

A3: Yes, there is evidence suggesting that occupational exposure to this compound can lead to allergic contact dermatitis, particularly in individuals with pre-existing allergies. A case study reported hand eczema in a hospital worker regularly using a disinfectant containing this compound. [] This highlights the need for appropriate safety measures and personal protective equipment when handling products containing this compound.

Q4: Can you elaborate on the effectiveness of this compound in protecting historical wood?

A4: Research suggests that this compound is highly effective in both disinfecting and providing long-term protection for historical wood. [] When applied as a component in specific formulations (e.g., ABM-1, Boramon, Rocima 101), it successfully eliminated existing bacterial and mold infestations and prevented further microbial growth for extended periods (up to 6 months in laboratory settings). [] Importantly, these formulations demonstrated minimal impact on the wood's color and luminance, crucial for preserving the aesthetic value of historical artifacts. []

Q5: Is this compound studied in other research areas besides its biocidal properties?

A5: Yes, this compound has been investigated for its potential role in methane hydrate formation. [] Research indicates that this compound can significantly reduce the induction time and enhance the formation rate of methane hydrates, potentially offering new avenues for natural gas transport and storage. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

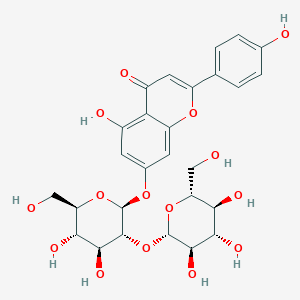

![(2S,3S)-3-[3-Methoxy-4-[2-methoxy-4-(3-hydroxy-1-propenyl)phenoxy]phenyl]propane-1,2,3-triol](/img/structure/B3029069.png)

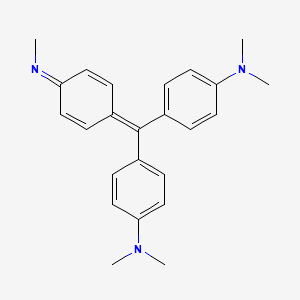

![2,2'':7'',2''''-Ter-9,9'-spirobi[9H-fluorene]](/img/structure/B3029077.png)

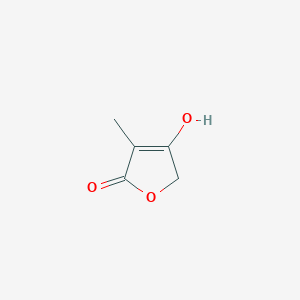

![5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3029086.png)